molecular formula C11H15N5O2S B012926 7-(1,3-Thiazolidin-2-ylmethyl)theophylline CAS No. 103814-80-8

7-(1,3-Thiazolidin-2-ylmethyl)theophylline

Cat. No. B012926
M. Wt: 281.34 g/mol
InChI Key: SYXXIOHDIHFIDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(1,3-Thiazolidin-2-ylmethyl)theophylline is an organic compound that has received significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of theophylline, which is a well-known bronchodilator used in the treatment of respiratory diseases. The addition of the thiazolidine ring to the theophylline molecule has been shown to enhance its pharmacological properties, making it a promising candidate for further research and development.

Mechanism Of Action

The mechanism of action of 7-(1,3-Thiazolidin-2-ylmethyl)theophylline is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to modulate the expression of various genes involved in cell proliferation and apoptosis.

Biochemical And Physiological Effects

The biochemical and physiological effects of 7-(1,3-Thiazolidin-2-ylmethyl)theophylline have been studied extensively in vitro and in vivo. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It also has the potential to modulate the immune response, making it a promising candidate for the treatment of autoimmune diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of 7-(1,3-Thiazolidin-2-ylmethyl)theophylline is its relatively simple synthesis method, which makes it easy to obtain in large quantities for laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for research on 7-(1,3-Thiazolidin-2-ylmethyl)theophylline. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is its potential as an anti-inflammatory agent for the treatment of chronic inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 7-(1,3-Thiazolidin-2-ylmethyl)theophylline involves the reaction of theophylline with thiazolidine-2-thione in the presence of a suitable catalyst. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

The potential therapeutic applications of 7-(1,3-Thiazolidin-2-ylmethyl)theophylline have been investigated in various scientific studies. One such study showed that this compound has anti-inflammatory properties and can be used in the treatment of inflammatory diseases such as rheumatoid arthritis. Another study demonstrated its potential as an anticancer agent, as it was found to inhibit the growth of cancer cells in vitro.

properties

CAS RN

103814-80-8

Product Name

7-(1,3-Thiazolidin-2-ylmethyl)theophylline

Molecular Formula

C11H15N5O2S

Molecular Weight

281.34 g/mol

IUPAC Name

1,3-dimethyl-7-(1,3-thiazolidin-2-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C11H15N5O2S/c1-14-9-8(10(17)15(2)11(14)18)16(6-13-9)5-7-12-3-4-19-7/h6-7,12H,3-5H2,1-2H3

InChI Key

SYXXIOHDIHFIDC-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3NCCS3

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3NCCS3

synonyms

7-(1,3-thiazolidin-2-ylmethyl)theophylline

Origin of Product

United States

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